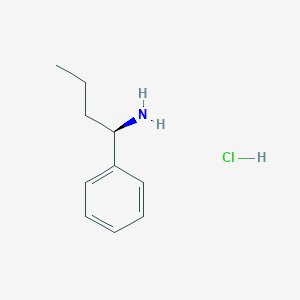

(R)-1-Phenylbutan-1-amine hydrochloride

概要

説明

®-1-Phenylbutylamine hydrochloride is an organic compound that belongs to the class of amines. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Phenylbutylamine hydrochloride typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reductive amination of 1-phenylbutan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source like ammonia or an amine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of ®-1-Phenylbutylamine hydrochloride may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation of the corresponding nitrile or imine intermediate. The reaction is conducted under high pressure and temperature to achieve high yields and purity.

化学反応の分析

Types of Reactions

®-1-Phenylbutylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an organic solvent.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 1-phenylbutan-1-one or 1-phenylbutanal.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学的研究の応用

®-1-Phenylbutylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Medicine: It serves as an intermediate in the synthesis of various pharmaceutical agents, including antidepressants and antihistamines.

Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

作用機序

The mechanism of action of ®-1-Phenylbutylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, in the case of its use as an antidepressant, it may interact with monoamine oxidase enzymes, inhibiting their activity and increasing the levels of neurotransmitters like serotonin and dopamine in the brain.

類似化合物との比較

Similar Compounds

(S)-1-Phenylbutylamine hydrochloride: The enantiomer of ®-1-Phenylbutylamine hydrochloride, with similar chemical properties but different biological activity.

1-Phenylethylamine: A structurally similar compound with a shorter carbon chain.

2-Phenylpropylamine: Another similar compound with a different substitution pattern on the carbon chain.

Uniqueness

®-1-Phenylbutylamine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in the synthesis of chiral pharmaceuticals and in studies involving stereochemistry and chiral recognition.

生物活性

(R)-1-Phenylbutan-1-amine hydrochloride, a chiral amine, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to several biologically active substances and is being investigated for its interaction with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant studies.

This compound is characterized by its amine functional group and a phenyl ring, which contribute to its biological activity. The compound's molecular formula is CHClN, with a molar mass of approximately 185.69 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Modulation : Research indicates that compounds with similar structures can modulate calcium channels, influencing smooth muscle responses and potentially providing therapeutic benefits for gastrointestinal disorders such as irritable bowel syndrome (IBS) .

- Interaction with Receptors : The compound may interact with various receptors in the body, affecting neurotransmission and muscle contraction .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits favorable safety profiles, showing no significant cytotoxicity against human malignant leukemic cell lines . This suggests potential utility in therapeutic applications without the adverse effects commonly associated with cytotoxic agents.

Case Studies and Research Findings

- Smooth Muscle Activity : A study highlighted the compound's influence on calcium influx modulation, leading to altered smooth muscle responses. This property suggests its potential as an antispasmodic agent .

- Therapeutic Potential in IBS : Preliminary findings indicate that this compound may serve as an effective treatment option for IBS due to its ability to regulate smooth muscle contractions .

- Metabolic Pathways : The compound is also a substrate for certain cytochrome P450 enzymes, indicating possible metabolic pathways that could affect drug interactions .

Comparative Analysis

The following table summarizes the biological activities and potential applications of this compound compared to related compounds:

| Compound Name | Mechanism of Action | Potential Applications | Cytotoxicity (Human Cell Lines) |

|---|---|---|---|

| (R)-1-Phenylbutan-1-amine HCl | Calcium channel modulation | Antispasmodic for IBS | None observed |

| (R)-3-Methyl-1-phenylbutan-2-amine | Smooth muscle relaxation | Treatment for gastrointestinal issues | None observed |

| (S)-Phenylalanine | Neurotransmitter precursor | Nutritional supplement | Low cytotoxicity |

特性

IUPAC Name |

(1R)-1-phenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,11H2,1H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLJBKBDJRRHGL-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。